N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14-5-9-18(12-15(14)2)24-21(27)22(28)25-19-10-8-16-4-3-11-26(20(16)13-19)23(29)17-6-7-17/h5,8-10,12-13,17H,3-4,6-7,11H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDTNKSIKJACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide typically involves multiple steps, starting with the preparation of the quinoline core. The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, followed by the formation of the oxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Crystallographic and Conformational Analysis
- Software Utilization : The target compound’s crystal structure (if resolved) would likely employ SHELXL for refinement and ORTEP-III for visualization, as these are industry standards for small-molecule crystallography .
- Validation Metrics : Structure validation for such compounds typically involves checks for geometric plausibility (e.g., bond lengths, angles) and R-factors, as described in . For example, cyclopropane rings in similar compounds exhibit C-C bond lengths of ~1.50–1.54 Å, which may serve as a benchmark .
Physicochemical and Functional Properties
- Hydrogen-Bonding Capacity: The ethanediamide group in the target compound provides two hydrogen-bond donors, whereas carboxamides (e.g., the analogue in ) offer only one. This could enhance target binding in biological systems.
Hypothetical Data Table for Comparison
Research Implications and Limitations
While the provided evidence emphasizes methodological frameworks (e.g., SHELX for crystallography , ORTEP for visualization ), direct data on the target compound’s biological or physicochemical properties are absent. Future studies should prioritize:
- Experimental Validation : Resolution of the crystal structure to confirm conformational details.
- SAR Studies : Systematic evaluation of substituent effects on activity, leveraging the synthetic strategies seen in .
This comparison underscores the importance of structural nuances in dictating functional outcomes, even among closely related cyclopropane derivatives.
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethylphenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of the compound, including its pharmacological effects and mechanisms of action, drawing from various research studies and findings.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4S |
| Molecular Weight | 396.49 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound has also been investigated for its anticancer potential . In cellular assays, it showed cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways . A notable study highlighted that treatment with the compound at concentrations of 10 to 50 µM resulted in a significant reduction in cell viability .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Calcium Channel Modulation : It has been shown to influence calcium influx in smooth muscle cells, potentially leading to muscle relaxation .
- cAMP Pathway Activation : The compound activates cAMP-dependent signaling pathways, which are crucial for various physiological processes .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in tumor progression and inflammation .
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of the compound led to a marked decrease in tumor size in xenograft models of breast cancer . The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
- Case Study 2 : Another investigation focused on its antimicrobial properties found that the compound effectively reduced bacterial load in infected wounds in rat models . This suggests potential therapeutic applications in wound healing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
